3-Acetyl-2,5-dimethylthiophene

Descripción

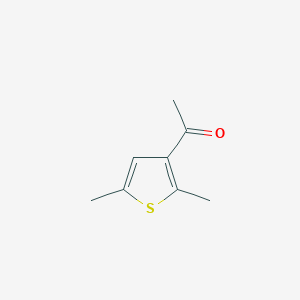

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(2,5-dimethylthiophen-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-5-4-8(6(2)9)7(3)10-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSJAEJRDNPYKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179946 | |

| Record name | 3-Acetyl-2,5-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

223.00 to 225.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Acetyl-2,5-dimethylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2530-10-1 | |

| Record name | 3-Acetyl-2,5-dimethylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2530-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetyl-2,5-dimethylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetyl-2,5-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylthiophen-3-yl methyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ACETYL-2,5-DIMETHYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VDV865T91P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Acetyl-2,5-dimethylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Derivatization Methodologies for 3 Acetyl 2,5 Dimethylthiophene

Green Chemistry Approaches in 3-Acetyl-2,5-dimethylthiophene Synthesis

Green chemistry principles are increasingly being applied to the synthesis of specialty chemicals like this compound to reduce environmental impact and improve efficiency. These approaches focus on the use of less hazardous solvents, alternative energy sources, and atom-economical reactions.

Ionic Liquid-Mediated Synthesis of Acetylthiophenes

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. While specific research on the use of ionic liquids for the direct synthesis of this compound is not extensively detailed in the provided results, the broader application of ionic liquids in related reactions, such as the synthesis of chalcones from acetyl-heterocycles, suggests their potential utility. For instance, the use of an ionic liquid like Aliquat® has been noted in the condensation of acetylferrocene (B1663952) with aldehydes, a reaction analogous to those involving this compound. mdpi.com This indicates a promising avenue for greener synthesis protocols for acetylthiophenes, where the ionic liquid can act as both the solvent and catalyst, potentially leading to higher yields and easier product separation.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a significant green chemistry technique, offering rapid reaction times, increased yields, and often, solvent-free conditions. scispace.com Several studies have successfully employed microwave irradiation for the synthesis of derivatives of this compound.

For example, chalcone (B49325) derivatives have been synthesized by reacting this compound with various active aldehydes in the presence of ethanolic sodium hydroxide (B78521) under microwave irradiation. arabjchem.orgresearchgate.netasianpubs.orgscholarsresearchlibrary.comasianpubs.org This method drastically reduces reaction times to as short as 30–50 seconds at a power of 210 W. arabjchem.orgscholarsresearchlibrary.com The synthesis of pyrazoline and pyrimidine (B1678525) derivatives from these chalcones has also been achieved using microwave irradiation, resulting in good to excellent yields. asianpubs.orgeurjchem.com

Furthermore, microwave heating has been utilized in the synthesis of palladium (II) and platinum (II) complexes from ketimines derived from this compound. nih.gov This method provides a faster alternative to conventional heating for the preparation of these metal complexes. scispace.comnih.gov The general advantages of microwave-assisted synthesis include enhanced reaction rates, higher yields, and a reduction in side reactions, making it an attractive green approach for the derivatization of this compound. scispace.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes arabjchem.orgscholarsresearchlibrary.com |

| Energy Consumption | High | Low scispace.com |

| Yields | Often lower | Generally higher mdpi.com |

| Solvent Use | Often requires large volumes | Can be performed with less or no solvent scispace.com |

| Side Reactions | More prevalent | Reduced scispace.com |

Water as Reaction Medium in Thiophene (B33073) Derivatization

Water is considered the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. Its use in organic synthesis, particularly for the derivatization of thiophenes, aligns with the principles of green chemistry. The stereoselective crossed-aldol condensation of this compound with aromatic aldehydes has been successfully carried out in water. researchgate.netacs.org This reaction, leading to the synthesis of (2E)-3-aryl-1-(thien-3-yl)-prop-2-en-1-ones, demonstrates the feasibility of using water as a viable medium for these transformations. researchgate.net

The use of micellar media, where surfactants form aggregates in water, can further enhance the solubility of organic reactants and facilitate reactions. acs.org For instance, the Claisen-Schmidt condensation to produce chalcones has been studied in cationic (CTAB) and nonionic (Tween 80) micellar media, offering a greener alternative to traditional organic solvents. researchgate.netacs.org The reaction of this compound with terephthalaldehyde (B141574) has been performed in an ethanolic solution of sodium hydroxide, followed by pouring the mixture into ice-cold water, indicating the role of water in the work-up and purification stages. mdpi.com

Advanced Synthetic Pathways to this compound and its Derivatives

Advanced synthetic methods provide efficient and selective routes to this compound and its functionalized derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Friedel-Crafts Acylation Strategies on Thiophene Derivatives

The Friedel-Crafts acylation is a classic and direct method for the synthesis of aryl ketones, including this compound. The acylation of 2,5-dimethylthiophene (B1293386) is a key step in producing this compound. Due to the presence of methyl groups at the 2- and 5-positions (the α-positions), electrophilic substitution, such as acylation, occurs preferentially at the 3-position (the β-position).

This regioselectivity is a significant advantage, leading to the desired product with high specificity. The reaction is typically carried out using an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). researchgate.netresearchgate.net The reaction mechanism involves the formation of an acylium ion, which then attacks the electron-rich thiophene ring. The presence of pyridine (B92270) has also been reported to influence the acylation of 2,5-dimethylthiophene. researchgate.netosi.lvosi.lv

Table 2: Key Parameters in Friedel-Crafts Acylation of 2,5-dimethylthiophene

| Parameter | Details |

|---|---|

| Substrate | 2,5-dimethylthiophene |

| Acylating Agent | Acetyl chloride, Acetic anhydride |

| Catalyst | Lewis acids (e.g., AlCl₃, FeCl₃) |

| Solvent | Inert solvents like dichloromethane (B109758) or chloroform (B151607) |

| Regioselectivity | Preferential acylation at the 3-position |

Palladium-Catalyzed Coupling Reactions for Thiophene Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including thiophenes. rsc.orgnih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the derivatization of this compound, palladium catalysis offers a versatile approach.

One notable application is the direct α-C(sp³)-heteroarylation of ketones. nsf.gov This method has been successfully applied to heteroaryl methyl ketones, including this compound, under microwave irradiation. nsf.gov The reaction involves the coupling of the ketone with an aryl halide, facilitated by a palladium catalyst and a suitable ligand, such as XPhos. nsf.gov This catalytic system works well for creating new carbon-carbon bonds at the carbon adjacent to the carbonyl group. nsf.gov

Additionally, palladium-catalyzed direct arylation of the thiophene ring itself is a known strategy. While the α-positions of this compound are substituted, the remaining C-H bond at the 4-position can be a target for functionalization. Research on related 2,5-disubstituted thiophenes has shown that regioselective arylation at the C4 position is possible using a palladium catalyst. researchgate.net These advanced catalytic methods are crucial for synthesizing a diverse range of complex thiophene derivatives.

Vilsmeier-Haack Reaction in Thiophene Chemistry

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.com This reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the substrate. ijpcbs.com In the context of thiophene chemistry, this reaction is instrumental in creating carboxaldehyde intermediates which are valuable for further functionalization. ijpcbs.commdpi.com

While direct Vilsmeier-Haack formylation of this compound itself is not extensively detailed in the provided search results, the reaction is a cornerstone for synthesizing precursors to various thiophene derivatives. For instance, the Vilsmeier-Haack reaction on acetophenone (B1666503) derivatives leads to the formation of β-chloroacroleins, which are key intermediates in the synthesis of 5-aryl-2-acetylthiophenes. mdpi.com Furthermore, the reaction has been applied to 3-acetyl-2-aminothiophenes to synthesize thieno[2,3-b]pyridines. researchgate.net

Nucleophilic Aromatic Substitution in Substituted Thiophenes

Nucleophilic aromatic substitution (S_NAr) is a significant reaction pathway for modifying thiophene rings, particularly when the ring is activated by electron-withdrawing groups. In the case of substituted thiophenes, the nitro group can serve as an effective leaving group, facilitating its replacement by various nucleophiles.

Research has demonstrated that the nitro group in 3-nitro-substituted thiophene-2,5-dicarboxylates can be readily displaced by thiolates under mild conditions to yield 3-sulfenyl-substituted derivatives. mdpi.com This methodology provides a route to construct thieno[3,2-b]thiophene (B52689) (TT) molecules bearing diverse functional groups. mdpi.com While the direct application to this compound was not found, the principle of using a nitro group to enable nucleophilic substitution is a relevant strategy in thiophene chemistry. mdpi.com The acetyl group at the 5-position of 2,3-dimethylthiophene (B3031705) can also undergo nucleophilic substitution, leading to the formation of derivatives like thiosemicarbazones and semicarbazones.

Synthesis of Specific Classes of this compound Derivatives

The reactivity of the acetyl group in this compound makes it an excellent starting point for the synthesis of a variety of more complex heterocyclic structures.

Thiourea (B124793) derivatives of thiophenes have garnered interest due to their potential biological activities. The synthesis of thiophene formyl thiourea derivatives has been accomplished through a multi-step process. sioc-journal.cn While not starting directly from this compound, a notable derivative, 1-cyclopropyl-3-(4,5-dimethylthiophene-3-carbonyl)thiourea, was synthesized and showed significant inhibitory activity against certain fungi. sioc-journal.cn

Another approach involves the reaction of a bis-chalcone, derived from this compound and terephthalaldehyde, with thiourea to yield pyrimidine derivatives. mdpi.comnih.govnih.gov This demonstrates the utility of this compound in creating precursors for thiourea-based cyclizations.

Chalcones, or α,β-unsaturated ketones, are important intermediates in the synthesis of various heterocyclic compounds and are known for their wide range of pharmacological properties. mdpi.comnih.govkau.edu.sa The synthesis of chalcones from this compound is typically achieved through a Claisen-Schmidt condensation reaction with an appropriate aldehyde. kau.edu.sasjpas.com

Mono- and bis-chalcones have been synthesized by reacting this compound with aldehydes such as N,N-dimethylbenzaldehyde or terephthalaldehyde in the presence of ethanolic sodium hydroxide, often facilitated by microwave irradiation. kau.edu.saarabjchem.orgelectrochemsci.org For example, the reaction with terephthalaldehyde yields (2E,2'E)-3,3'-(1,4-phenylene)bis[1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one]. mdpi.comnih.gov These chalcone derivatives serve as versatile precursors for synthesizing other heterocyclic systems. arabjchem.org

Table 1: Examples of Chalcones Synthesized from this compound

| Aldehyde Reactant | Chalcone Product | Synthesis Conditions | Reference(s) |

| Terephthalaldehyde | (2E,2'E)-3,3'-(1,4-phenylene)bis[1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one] | Ethanolic NaOH, room temperature or microwave | mdpi.com, nih.gov, electrochemsci.org |

| N,N-dimethylbenzaldehyde | Mono-chalcone | Ethanolic NaOH, microwave | kau.edu.sa |

| 3,5-dimethyl-1-phenyl-pyrazole-4-carboxaldehyde | (2E)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one | Ethanolic NaOH, room temperature | mdpi.com |

| Various active aldehydes | Substituted chalcones | Ethanolic NaOH, microwave | arabjchem.org |

The chalcones derived from this compound are readily converted into various five- and six-membered heterocyclic rings.

Pyrazolines: Pyrazoline derivatives can be synthesized by the cyclization of chalcones with hydrazine (B178648) derivatives. mdpi.comnih.govnih.gov For instance, reacting a bis-chalcone derived from this compound with phenyl hydrazine or thiosemicarbazide (B42300) yields the corresponding bis-pyrazoline derivatives. mdpi.comnih.govnih.gov These reactions highlight a common and effective route to novel pyrazoline structures. impactfactor.orgijrrjournal.comnih.gov

Pyrimidines: Similarly, pyrimidine derivatives are accessible through the reaction of these chalcones with reagents like guanidine (B92328) hydrochloride or thiourea. mdpi.comnih.govnih.gov Microwave-assisted synthesis has been shown to be an efficient method for preparing substituted pyrimidine derivatives from chalcones of this compound. asianpubs.orgresearchgate.netgrafiati.comasianpubs.org

Table 2: Synthesis of Pyrazoline and Pyrimidine Derivatives from this compound-derived Chalcones

| Chalcone Precursor | Reagent | Heterocyclic Product | Reference(s) |

| Bis-chalcone | Phenyl hydrazine | Bis-pyrazoline | mdpi.com, nih.gov, nih.gov |

| Bis-chalcone | Thiosemicarbazide | Bis-pyrazoline | mdpi.com, nih.gov, nih.gov |

| Bis-chalcone | Guanidine hydrochloride | Bis-pyrimidine | mdpi.com, nih.gov, nih.gov |

| Bis-chalcone | Thiourea | Bis-pyrimidine | mdpi.com, nih.gov, nih.gov |

| Substituted chalcones | Urea, Thiourea, Guanidine | Substituted pyrimidines | asianpubs.org |

This compound is a key starting material for the synthesis of heterocyclic ketimines, specifically thiosemicarbazones and semicarbazones. scbt.comsigmaaldrich.comthermofisher.inchemicalbook.comthermofisher.kr These compounds are formed through the condensation reaction of the acetyl group of this compound with thiosemicarbazide or semicarbazide (B1199961) hydrochloride. rroij.comnih.govrroij.comajchem-b.com

The resulting ligands, this compound thiosemicarbazone and this compound semicarbazone, have been used to synthesize palladium(II) and platinum(II) complexes. rroij.comnih.govrroij.com The synthesis of these ketimines can be carried out using both conventional heating and microwave irradiation methods. rroij.comnih.govrroij.com

Organotellurium(IV) Complexes of this compound

The synthesis of organotellurium(IV) derivatives of this compound has been accomplished through electrophilic substitution reactions. The reaction of aryltellurium trichlorides with this compound under mild conditions yields carbonyl-functionalized organotellurium(IV) dichlorides. nih.gov Specifically, the condensation of this compound with tellurium tetrachloride in a 1:1 molar ratio in refluxing chloroform leads to the formation of (2,5-dimethyl-3-thiophenoylmethyl)tellurium(IV) trichloride (B1173362). researchgate.net

This trichloride can be further derivatized. For instance, its reaction with mesitylmagnesium bromide results in the formation of mesityl(2,5-dimethyl-3-thiophenoylmethyl)tellurium(IV) dichloride. researchgate.net The corresponding dibromides and diiodides can also be synthesized. researchgate.net The reduction of the organotellurium(IV) dichlorides using sodium metabisulfite (B1197395) (Na₂S₂O₅) yields labile tellurides, which tend to decompose into more stable symmetric ditellurides. nih.gov

Structural analysis, including single-crystal X-ray studies, has been crucial in characterizing these complexes. nih.govresearchgate.net In mesityl-containing organotellurium(IV) derivatives, the ortho methyl groups and meta protons of the mesityl ring show distinct signals in ¹H and ¹³C NMR spectra. nih.gov The crystal structures often reveal secondary bonding interactions, such as Te···O and Te···Cl, which are shorter than the sum of the van der Waals radii, indicating n → σ* orbital interactions. nih.gov The nature of the bonding in these halo-complexes is consistent with the electronegativity of the halogen ligands. researchgate.net

| Compound Name | Precursors | Synthetic Method | Reference |

| (2,5-dimethyl-3-thiophenoylmethyl)tellurium(IV) trichloride | This compound, Tellurium tetrachloride | Condensation in refluxing chloroform | researchgate.net |

| Mesityl(2,5-dimethyl-3-thiophenoylmethyl)tellurium(IV) dichloride | (2,5-dimethyl-3-thiophenoylmethyl)tellurium(IV) trichloride, Mesitylmagnesium bromide | Grignard Reaction | researchgate.net |

| Aryl(2,5-dimethyl-3-thiophenoylmethyl)tellurium(IV) dihalides | Aryltellurium trichloride, this compound | Electrophilic Substitution | nih.govresearchgate.net |

Schiff Base Complexes of Acetylated Thiophenes

This compound serves as a versatile precursor for the synthesis of heterocyclic ketimines, which are a class of Schiff bases. rroij.comscbt.com These are typically formed through the condensation reaction of the acetyl group on the thiophene ring with a primary amine. mdpi.com

For example, new heterocyclic ketimines, namely this compound thiosemicarbazone and this compound semicarbazone, are synthesized by reacting this compound with thiosemicarbazide and semicarbazide hydrochloride, respectively. rroij.com Similarly, the condensation of this compound with 2-aminobenzothiazole (B30445) in methanol (B129727) yields N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine. mdpi.com Another example involves the reaction with 2-aminothiophenol (B119425) to create a biologically potent Schiff base. researchgate.net

These Schiff base ligands, which possess multiple donor atoms, can then be used to form stable complexes with various transition metal ions, such as Palladium(II) and Platinum(II). rroij.comresearchgate.net The synthesis of these metal complexes can be achieved through both conventional heating and microwave-assisted methods, with the ligand coordinating to the metal in a 1:2 molar ratio (metal:ligand). rroij.comresearchgate.net Spectroscopic studies (IR, ¹H NMR, Electronic) indicate that the ligands often coordinate to the metal atom in a monobasic bidentate fashion. researchgate.net For the Pd(II) and Pt(II) complexes, a square-planar geometry around the metal center has been proposed. researchgate.net

| Schiff Base Ligand | Amine Precursor | Metal Ion | Proposed Geometry of Complex | Reference |

| This compound thiosemicarbazone | Thiosemicarbazide | Pd(II), Pt(II) | Square-planar | rroij.comresearchgate.net |

| This compound semicarbazone | Semicarbazide hydrochloride | Pd(II), Pt(II) | Square-planar | rroij.com |

| N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine | 2-Aminobenzothiazole | N/A | N/A | mdpi.com |

| Schiff base from this compound and 2-aminothiophenol | 2-Aminothiophenol | Pd(II), Pt(II) | Square-planar | researchgate.net |

Mechanistic Investigations of Derivatization Reactions Involving this compound

The derivatization reactions of this compound are governed by the electronic properties of the thiophene ring and the attached functional groups. The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions, which is the primary mechanism for the synthesis of the organotellurium complexes discussed. researchgate.net The position of substitution is directed by the existing methyl and acetyl groups on the ring.

In the formation of organotellurium(IV) halides, the bonding characteristics are influenced by the electronegativity of the halogen atoms. researchgate.net More detailed mechanistic insights come from the observation of intramolecular non-covalent interactions. In related carbonyl-functionalized organotellurium(IV) dichlorides, the linearity of C–Te···O, C–H···O, and C–H···Cl interactions suggests the presence of stabilizing n → σ* orbital interactions, where a lone pair (n) from an oxygen or chlorine atom donates electron density to an antibonding (σ*) orbital of the Te-C or C-H bond. nih.gov This type of interaction plays a role in the conformation and stability of the resulting molecules.

For Schiff base formation, the mechanism is a well-established nucleophilic addition-elimination reaction. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl group on the this compound. This is followed by the elimination of a water molecule to form the characteristic imine (C=N) bond of the Schiff base. mdpi.com

Advanced Spectroscopic and Analytical Characterization of 3 Acetyl 2,5 Dimethylthiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of 3-Acetyl-2,5-dimethylthiophene. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of each atom in the molecule can be mapped.

Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the three different types of protons: the two methyl groups attached to the thiophene (B33073) ring, the methyl group of the acetyl moiety, and the lone aromatic proton on the thiophene ring.

The chemical shifts (δ) are influenced by the electron density around the protons. The protons of the methyl groups attached to the electron-rich thiophene ring appear at different chemical shifts than the acetyl methyl protons, which are adjacent to a deshielding carbonyl group. The single proton on the thiophene ring appears further downfield due to the aromatic ring current.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Acetyl Methyl Protons (-COCH₃) | ~2.54 |

| Ring Methyl Protons (C2-CH₃ & C5-CH₃) | ~2.4 - 2.7 |

| Ring Proton (C4-H) | ~7.3 - 8.1 |

Note: Specific chemical shifts can vary slightly depending on the solvent used.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum. chemicalbook.com The carbon of the carbonyl group is highly deshielded and appears significantly downfield (around 190-200 ppm). The aromatic carbons of the thiophene ring appear in the typical aromatic region (around 120-150 ppm), while the methyl carbons are found in the upfield aliphatic region. nih.gov

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (-C =O) | ~195 |

| Thiophene Ring Carbons (C2, C3, C4, C5) | ~125 - 150 |

| Acetyl Methyl Carbon (-COC H₃) | ~30 |

| Ring Methyl Carbons (-C H₃) | ~15 |

Note: Data is compiled from typical values for similar structures and available spectral information. nih.gov

While one-dimensional NMR provides fundamental structural data, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used for unambiguous assignment of complex structures. For a molecule like this compound, these techniques could definitively link the C4-H proton to its directly attached carbon (via HSQC) and to neighboring carbons (via HMBC), confirming the substitution pattern on the thiophene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of this compound and for deducing its structure through the analysis of its fragmentation patterns. nist.gov The molecular weight of the compound is 154.23 g/mol . nist.govstenutz.eu

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight. nist.gov The primary fragmentation pathway involves the cleavage of the acetyl group, a characteristic fragmentation for methyl ketones. This results in the formation of a stable acylium ion.

Table 3: Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 154 | [C₈H₁₀OS]⁺ | Molecular Ion (M⁺) |

| 139 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group |

| 111 | [M - COCH₃]⁺ | Loss of the acetyl group |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Source: Data compiled from NIST Mass Spectrometry Data. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the identification and quantification of volatile and semi-volatile compounds in mixtures. In the analysis of this compound, GC would first separate the compound from a sample matrix based on its boiling point and affinity for the chromatographic column. nist.gov The separated compound then enters the mass spectrometer, where it is identified by its unique mass spectrum and retention time. The NIST Mass Spectrometry Data Center reports a Kovats retention index of 1289 on a semi-standard non-polar column for this compound. nih.gov

Ultrahigh-resolution mass spectrometry (UHRMS), often utilizing techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS, provides extremely high mass accuracy and resolving power. nih.gov This capability is essential for the analysis of complex mixtures containing numerous thiophene compounds, such as in petroleum samples. acs.orgnih.gov UHRMS can determine the elemental composition of an ion with high confidence, allowing, for example, the unambiguous assignment of the formula C₈H₁₀OS for this compound. acs.org The use of soft ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) allows for the effective ionization of thiophene compounds, often generating the molecular ion [M]⁺•, which is crucial for identifying the intact molecule in a complex matrix. acs.orgresearchgate.netacs.org This level of precision is critical for distinguishing between different thiophene isomers and other compounds with the same nominal mass. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry of Thiophenes

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique utilized in mass spectrometry, particularly effective for the analysis of polar and relatively less polar, thermally stable compounds with molecular weights typically below 1500 Da. wikipedia.org This method is often coupled with high-performance liquid chromatography (HPLC) to analyze complex mixtures. wikipedia.org The process involves the vaporization of the sample and solvent, followed by ionization at atmospheric pressure through a corona discharge. slideshare.net The solvent vapor, ionized by the discharge, then acts as a chemical ionization reagent, transferring protons to the analyte molecules. slideshare.netasms.org

In the context of thiophene analysis, APCI has been successfully applied to characterize thiophenic compounds in petroleum fractions and crude oil. researchgate.net For these analyses, carbon disulfide has been used to generate predominant molecular radical cations ([M]+•), which circumvents the need for derivatization that is often required in other ionization methods like electrospray ionization (ESI). researchgate.net This approach allows for the effective ionization of thiophene compounds within a complex matrix. researchgate.net

The ionization mechanism in APCI for thiophenes involves gas-phase ion-molecule reactions. wikipedia.org For instance, in positive mode APCI, nitrogen gas molecules are ionized by the corona discharge, which then react with solvent molecules (e.g., water) to form protonated solvent clusters. wikipedia.org These clusters, such as H+(H2O)n, subsequently protonate the thiophene analyte molecules (M), resulting in the formation of [MH]+ ions that are then detected by the mass spectrometer. wikipedia.org

APCI is particularly advantageous for analyzing less polar compounds for which ESI may not be suitable. wikipedia.org It can accommodate higher mobile phase flow rates than ESI and produces singly charged ions, simplifying the resulting mass spectra. creative-proteomics.com This makes it a valuable tool for trace analysis of various organic compounds, including thiophene derivatives in environmental and industrial samples. wikipedia.orgcreative-proteomics.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is well-suited for the analysis of large, non-volatile molecules, including polymers. sigmaaldrich.com In this method, the analyte is co-crystallized with a matrix compound that strongly absorbs at the laser wavelength. The laser energy is primarily absorbed by the matrix, leading to the desorption and ionization of both matrix and analyte molecules. researchgate.net

For the analysis of polythiophenes, MALDI-TOF MS has proven to be a valuable characterization tool. nih.gov The choice of matrix is crucial for obtaining high-quality spectra. While matrices like terthiophene and dithranol have been used, trans-2-[3-(4-t-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) has been shown to provide superior results in terms of sensitivity and signal-to-noise ratio for poly(3-hexylthiophene) (P3HT). nih.gov The high ionization energy and high absorptivity of DCTB at the laser wavelength contribute to its effectiveness. nih.gov

MALDI-TOF MS can provide detailed information about the molecular weight distribution of polymers, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). sigmaaldrich.com However, for polymer samples with lower molecular weights (Mn below 10,000 g/mol ), there can be an overestimation of the low mass oligomers, leading to inaccurate Mn and PDI values. nih.gov This issue can be addressed by performing a Soxhlet extraction to remove the low molecular weight oligomers before analysis. nih.gov

Recent developments have explored the use of conjugated polymers themselves as MALDI matrices. For example, poly(3-dodecylthiophene-2,5-diyl) (P3DDT) has been shown to be a "MALDI silent" matrix, meaning it does not produce interfering background ions in the low mass region. d-nb.info The introduction of carboxylic acid functional groups onto the polythiophene backbone can further enhance its performance as a matrix by providing a source of protons, enabling the detection of analytes as protonated species. d-nb.info

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule based on the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides characteristic absorption bands that confirm the presence of its key structural features. nih.govnist.gov

The thiophene ring itself gives rise to several characteristic vibrations. The C-H stretching vibrations of the aromatic ring typically appear around 3100 cm⁻¹. nii.ac.jp Ring stretching vibrations, involving the C=C and C-S bonds within the thiophene ring, are observed in the region of 1600-1400 cm⁻¹. The C-S-C bond in the thiophene ring can be identified by bands in the fingerprint region. researchgate.net Furthermore, C-H in-plane and out-of-plane bending vibrations provide information about the substitution pattern of the thiophene ring and are generally found between 1300-1000 cm⁻¹ and 900-650 cm⁻¹, respectively. nii.ac.jpiosrjournals.org

The acetyl group introduces a strong and distinct absorption band corresponding to the carbonyl (C=O) stretching vibration. This band is typically observed in the range of 1700-1650 cm⁻¹. The exact position of this band can be influenced by conjugation with the thiophene ring. The methyl groups attached to the thiophene ring and the acetyl group will exhibit C-H stretching vibrations in the 3000-2850 cm⁻¹ region and C-H bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

The table below summarizes the expected and observed IR absorption bands for this compound and related derivatives.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Observed Wavenumber for Thiophene Derivatives (cm⁻¹) |

| Thiophene C-H Stretch | ~3100 | 3120-3050 nii.ac.jp |

| Aliphatic C-H Stretch | 3000-2850 | 2940, 2844 researchgate.net |

| Carbonyl (C=O) Stretch | 1700-1650 | 1688 researchgate.net |

| Thiophene Ring Stretch | 1600-1400 | 1533, 1447 researchgate.net |

| C-H In-plane Bend | 1300-1000 | 1283, 1105, 1041 iosrjournals.org |

| C-H Out-of-plane Bend | 900-650 | 910, 858, 833-762, 755-704, 714-659 nii.ac.jpiosrjournals.org |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are techniques that provide insights into the electronic transitions within a molecule. wikipedia.org For thiophene-based compounds, these spectroscopic methods are particularly useful for characterizing their electronic structure and photophysical properties. rsc.org

The UV-Vis absorption spectrum of thiophene and its derivatives is characterized by electronic transitions from bonding (π) and non-bonding (n) molecular orbitals to anti-bonding (π*) orbitals. wikipedia.org Simple thiophenes exhibit absorption bands in the UV region. The introduction of chromophoric groups, such as the acetyl group in this compound, and the extension of conjugation can lead to a bathochromic (red) shift of the absorption maxima to longer wavelengths. nih.gov For instance, donor-acceptor-donor systems incorporating a central thiophene unit can exhibit significant red-shifts in their absorption spectra due to increased conjugation and charge transfer character in the excited state. nih.gov

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Many thiophene derivatives are known to be fluorescent. rsc.org The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (Stokes shift). The fluorescence properties, including the quantum yield and lifetime, are highly dependent on the molecular structure and the surrounding environment. researchgate.net For example, the fluorescence of some oligothiophenes is sensitive to the polarity of the solvent. rsc.orgresearchgate.net

The table below presents typical absorption and emission data for some thiophene derivatives.

| Compound/System | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Notes |

| Anionic pentameric thiophene acetate | 414-422 | Not specified | Attributed to a π-π* excitation of the conjugated thiophene rings. nih.gov |

| Thiophene-fused naphthodiphosphole (1-trans) | ~367 | ~400-500 | Excited at λ=367 nm. researchgate.net |

| Thiophene-fused naphthodiphosphole (2-trans) | ~415 | ~450-600 | Excited at λ=415 nm. researchgate.net |

| Thiophene-based pyridine (B92270) chromophores | Not specified | Not specified | Exhibit high fluorescence quantum yields. rsc.org |

The study of UV-Vis absorption and fluorescence of this compound and its derivatives is crucial for understanding their potential applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. rsc.orgmdpi.com

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray diffraction (XRD) is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement in crystalline solids. For this compound and its derivatives, single-crystal XRD provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding their chemical and physical properties.

The crystal structure of a molecule dictates its packing in the solid state, which in turn influences properties such as melting point, solubility, and electronic behavior. In thiophene derivatives, the planarity of the thiophene ring is a key structural feature. wikipedia.org The bond angle at the sulfur atom is approximately 93°, while the C-C-S angle is around 109°, and the other two carbon atoms have bond angles of about 114°. wikipedia.org The C-S bond length is typically around 1.70 Å. wikipedia.org

The table below summarizes key crystallographic data for some thiophene derivatives, illustrating the type of information obtained from XRD analysis.

| Compound | Crystal System | Space Group | Key Geometric Features |

| 2,5-bis[(S)-(+)-(1,2,3,4-tetrahydronaphthalen-1-yl)imino]thiophene | Triclinic | P1 | Pseudo-twofold axis; dihedral angle between benzene (B151609) rings is 73.76 (15)°. nih.gov |

| 2,5-bis{[(R)-(−)-1-(4-methoxyphenyl)ethyl]iminomethyl}thiophene | Monoclinic | C2 | Crystallographic twofold symmetry. nih.gov |

| 4'-(3-methyl-2-thienyl)-2,2':6',2"-terpyridine | Not specified | Not specified | Structure confirmed by single-crystal X-ray diffraction. researchgate.net |

| tri(2-thienyl)borane | Monoclinic | P2₁/c | Two of the three thienyl groups are disordered. researchgate.net |

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for the separation, identification, and purification of compounds in a mixture. For the analysis of this compound and its derivatives, various chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are employed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of components in a liquid sample. It is particularly useful for compounds that are non-volatile or thermally unstable.

A novel method for the extraction and determination of this compound in food samples has been developed using a combination of acid-base-induced cloud point extraction (AB-CPE) and magnetic solid-phase extraction (MSPE) coupled with HPLC. tandfonline.comtandfonline.com This method demonstrated good linearity over a concentration range of 0.5–100 µg/mL with a correlation coefficient (R²) of 0.9969. tandfonline.comtandfonline.com The relative recoveries were between 95.7% and 101.2%, with relative standard deviations ranging from 2.6% to 4.8%, indicating the method's accuracy and precision. tandfonline.comtandfonline.com

In the analysis of thiophenic compounds in general, reverse-phase HPLC (RP-HPLC) is a common approach. For instance, 2-nitro-thiophene can be analyzed using an RP-HPLC method with a mobile phase consisting of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, formic acid can be substituted for phosphoric acid. sielc.com

HPLC methods have also been developed for the simultaneous determination of various thiophenic compounds, such as dibenzothiophene (B1670422) (DBT), 4,6-dimethyl-dibenzothiophene (4,6-DMDBT), and dibenzothiophene sulfone, which are relevant in fuel desulfurization studies. mdpi.com The development of fast HPLC methods, with analysis times of around 10 minutes, provides a valuable tool for monitoring the efficiency of these processes. mdpi.com

The table below summarizes typical HPLC conditions used for the analysis of thiophene derivatives.

| Analyte(s) | Column Type | Mobile Phase | Detection | Key Findings |

| This compound | Not specified | Not specified | Not specified | Linearity: 0.5–100 µg/mL; R² = 0.9969. tandfonline.comtandfonline.com |

| 2-nitro-thiophene | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | Not specified | Scalable method for preparative separation. sielc.com |

| Dibenzothiophene, 4,6-DMDBT, Dibenzothiophene sulfone | Not specified | Not specified | UV | Fast analysis time (ca. 10 min). mdpi.com |

| Atropisomeric 3,3'-bithiophene (B186561) derivative | Chiralpak IB (Cellulose-type) | n-hexane–methanol (B129727)–dichloromethane (B109758) (90:5:5 v/v/v) | UV at 360 nm | Optimized enantioseparation. mdpi.com |

Two-Dimensional Gas Chromatography (2D-GC) for Thiophene Analysis

Comprehensive two-dimensional gas chromatography (GC×GC or 2D-GC) has become a powerful analytical technique for the detailed characterization of complex samples, such as petroleum and environmental extracts, which often contain numerous thiophene derivatives. nasa.gov Unlike one-dimensional gas chromatography (1D-GC), which can suffer from unresolved components in complex mixtures, 2D-GC significantly enhances separation by employing two distinct columns with different stationary phases. azom.com This methodology directs the entire effluent from the first-dimension column, typically a non-polar column separating compounds by volatility, to a second-dimension column (e.g., a polar stationary phase) via a modulator. nasa.gov The modulator focuses small, sequential fractions of the effluent before they are rapidly separated on the second column, usually based on polarity. nasa.gov

The result is a two-dimensional chromatogram, often visualized as a contour plot, where chemically similar compounds are grouped together in distinct regions of the separation plane. azom.com This structured elution pattern simplifies the identification of compound classes. azom.com The primary benefits of 2D-GC for thiophene analysis include a massive increase in peak capacity and enhanced resolution, allowing for the separation of isomers and trace-level compounds from a complex hydrocarbon matrix. researchgate.netucdavis.edu When coupled with detectors like a time-of-flight mass spectrometer (TOF-MS) or a flame ionization detector (FID), GC×GC enables the reliable identification and quantification of hundreds to thousands of individual compounds in a single analytical run. nasa.govdlr.de

| Feature | One-Dimensional Gas Chromatography (1D-GC) | Two-Dimensional Gas Chromatography (2D-GC) |

| Principle | Uses a single column for separation. | Employs two coupled columns of different selectivity. nasa.gov |

| Peak Capacity | Limited, often leading to co-elution in complex samples. azom.com | Significantly increased, allowing for better resolution of components. ucdavis.edu |

| Resolution | Lower, isomers and trace compounds may be unresolved. nih.gov | Higher, enabling separation of structurally similar compounds. azom.com |

| Data Visualization | Single chromatogram (detector response vs. time). | Two-dimensional contour plot (retention time 1 vs. retention time 2). azom.com |

| Compound Identification | Can be complicated by co-eluting peaks corrupting mass spectra. azom.com | Improved due to better separation, leading to purer mass spectra. ucdavis.edu |

| Application to Thiophenes | Suitable for simple mixtures. | Ideal for complex matrices like fuels and environmental samples containing various thiophenes. nasa.govresearchgate.net |

Gas Chromatography with Selective Detectors (FPD, SCD, AED, FID)

The selection of an appropriate detector is critical for the accurate analysis of thiophenes by gas chromatography. Detectors vary in their selectivity and sensitivity towards sulfur-containing compounds like this compound.

Flame Ionization Detector (FID): The FID is a universal, mass-sensitive detector for organic compounds. It exhibits excellent linearity and is highly sensitive to hydrocarbons. shimadzu.com However, it is not selective for sulfur compounds and will respond to any combustible organic molecule, making it less suitable for the selective detection of trace thiophenes in complex hydrocarbon matrices without exceptional chromatographic separation. dlr.deshimadzu.com

Flame Photometric Detector (FPD): The FPD is a sulfur-selective detector. shimadzu.com It operates by combusting compounds eluted from the GC column in a hydrogen-rich flame, which excites sulfur species to produce chemiluminescence at specific wavelengths (typically 394 nm). davidsonanalytical.co.uk While selective, the FPD can suffer from a non-linear response and quenching effects, where co-eluting hydrocarbons can diminish the sulfur signal or produce negative peaks. shimadzu.com An improved version, the Pulsed Flame Photometric Detector (PFPD), offers enhanced sensitivity and selectivity, along with a linear and equimolar sulfur response. davidsonanalytical.co.uk

Sulfur Chemiluminescence Detector (SCD): The SCD is considered a superior detector for the analysis of sulfur compounds. researchgate.netshimadzu.com It provides a highly sensitive, selective, linear, and equimolar response to sulfur atoms, regardless of the compound's structure. researchgate.netshimadzu.com The mechanism involves high-temperature oxidation of sulfur compounds to sulfur monoxide (SO), which then reacts with ozone (O₃) to produce an excited state of sulfur dioxide (SO₂*). The light emitted upon its return to the ground state is detected. The SCD has minimal interference from hydrocarbon matrices, making it ideal for trace-level analysis of thiophenes in petrochemicals. researchgate.netshimadzu.comshimadzu.com ASTM D7011, for instance, specifies the use of an SCD for analyzing trace thiophene in benzene. shimadzu.com

Atomic Emission Detector (AED): The AED is a highly selective element-specific detector. It functions by atomizing the compounds eluting from the column in a high-energy microwave-induced helium plasma. This process excites the atoms, which then emit light at characteristic wavelengths for each element. The AED can simultaneously detect signals for multiple elements, including sulfur, carbon, and hydrogen, allowing for the determination of empirical formulas for unknown compounds.

| Detector | Selectivity for Sulfur | Sensitivity | Linearity | Key Features & Limitations |

| FID | Non-selective. shimadzu.com | High (pg level). | Excellent. | Universal detector for hydrocarbons; not suitable for selective sulfur analysis in complex samples. shimadzu.com |

| FPD | Selective. shimadzu.com | Good (pg level). | Quadratic (PFPD is linear). davidsonanalytical.co.uk | Subject to quenching from co-eluting hydrocarbons. shimadzu.com |

| SCD | Highly Selective (S/C ≈ 10⁷). researchgate.net | Excellent (sub-pg level). researchgate.net | Excellent and equimolar. shimadzu.com | Considered superior for trace sulfur analysis with minimal matrix interference. shimadzu.comshimadzu.com |

| AED | Highly Selective. | Very Good (pg level). | Good. | Element-specific; can determine empirical formulas but is a more complex and expensive detector. |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, sulfur, and other elements present in a compound. For novel thiophene derivatives, this analysis is a crucial step in structural confirmation, serving to verify that the empirical formula of the synthesized compound matches the theoretically calculated formula. researchgate.netresearchgate.net

For the target compound, this compound, the molecular formula is C₈H₁₀OS. nist.govnih.gov Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), oxygen (15.999 u), and sulfur (32.06 u), the theoretical elemental composition can be calculated from its molecular weight of 154.23 g/mol . nih.gov Experimental results from elemental analysis are typically expected to be within ±0.4% of the theoretical values to be considered a confirmation of the compound's purity and proposed structure.

| Element | Symbol | Atomic Weight (u) | Moles in Compound | Mass in Compound ( g/mol ) | Theoretical Mass % |

| Carbon | C | 12.011 | 8 | 96.088 | 62.30% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 6.54% |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.37% |

| Sulfur | S | 32.06 | 1 | 32.060 | 20.79% |

| Total | C₈H₁₀OS | 154.227 | 100.00% |

Computational Chemistry and Theoretical Studies of 3 Acetyl 2,5 Dimethylthiophene

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structures

Density Functional Theory (DFT) has emerged as a primary tool for investigating the molecular and electronic characteristics of 3-Acetyl-2,5-dimethylthiophene and its derivatives. DFT calculations provide a balance between accuracy and computational cost, making it possible to model various properties with high reliability. These calculations have been instrumental in understanding the molecule's use as a dual-functional additive for controlling crystallization and passivating trap states in high-performance perovskite solar cells.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, DFT methods like B3LYP or M06-2X with basis sets such as 6-311G++(d,p) or def2-TZVP are commonly employed to calculate the equilibrium geometry, including bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, vibrational frequency analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) spectrum. The calculated vibrational frequencies correspond to the characteristic stretching, bending, and torsional motions of the atoms. These theoretical spectra can be compared with experimental data, such as that available in the National Institute of Standards and Technology (NIST) Chemistry WebBook, to validate the computational model. nist.gov

Table 1: Representative Functional Groups and Their Vibrational Modes for Thiophene (B33073) Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretching | 1660 - 1700 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Stretching | 2850 - 3000 |

| C-S (Thiophene ring) | Stretching | 600 - 800 |

Note: This table presents typical ranges for functional groups found in this compound. Precise values require specific DFT calculations.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. foodb.ca A smaller gap suggests that the molecule is more easily excitable and more chemically reactive. foodb.ca For derivatives of this compound, DFT calculations are routinely used to determine these energy levels and the resulting gap, which helps in predicting their electronic behavior and potential use in electronic materials or as reactants in chemical synthesis. foodb.ca This analysis reveals that charge transfer predominantly occurs within the molecule.

Computational methods can predict the thermodynamic stability of molecules. A key thermodynamic property is the standard molar enthalpy of formation (ΔfH°), which is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.

Experimental studies have been conducted to determine this value for this compound. Through rotating bomb combustion calorimetry and Calvet microcalorimetry, the standard molar enthalpy of formation in the gaseous phase (ΔfH°(g)) at 298.15 K has been reported.

Table 2: Experimental Thermodynamic Data for this compound

| Property | Value |

|---|---|

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | -123.2 ± 2.7 kJ·mol⁻¹ |

Source: Based on experimental data.

DFT calculations can also be used to compute enthalpies of formation through various theoretical protocols, such as atomization or isodesmic reactions. Comparing these calculated values with experimental data provides a benchmark for the accuracy of the theoretical methods used.

Molecular Electrostatic Potential (MESP) analysis is a computational technique used to visualize the charge distribution of a molecule and predict its reactive behavior. An MESP map displays the electrostatic potential on the electron density surface. Different colors represent different potential values:

Red: Regions of negative potential, typically associated with lone pairs on electronegative atoms (like the oxygen of the acetyl group). These are sites susceptible to electrophilic attack.

Blue: Regions of positive potential, usually found around hydrogen atoms attached to electronegative atoms. These are sites prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For derivatives of this compound, MESP analysis helps identify the nucleophilic and electrophilic centers, providing crucial insights into how the molecule will interact with other reactants, substrates, or biological receptors.

To quantify the chemical reactivity predicted by MESP analysis, a set of global reactivity descriptors can be calculated from the HOMO and LUMO energies obtained via DFT. These descriptors provide a quantitative measure of a molecule's stability and reactivity.

Key descriptors include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance to a change in electron distribution.

Chemical Potential (μ): Calculated as -(I + A) / 2. It describes the escaping tendency of electrons.

Electrophilicity Index (ω): Calculated as μ² / (2η). It quantifies the ability of a molecule to accept electrons.

These descriptors are frequently calculated for novel compounds derived from this compound to compare their reactivity profiles and understand the effects of different functional groups on the thiophene scaffold. nist.gov

Table 3: Quantum Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer |

| Chemical Potential (μ) | -(I + A) / 2 | Electron escaping tendency |

Molecular Docking Simulations

The this compound framework is a common starting point for the synthesis of new biologically active molecules. Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex.

In numerous studies, derivatives of this compound have been designed and synthesized as potential inhibitors for various enzymes and proteins. These newly synthesized compounds are then studied using molecular docking to:

Predict their binding affinity (often expressed as a binding energy or score).

Identify the key amino acid residues in the protein's active site that interact with the ligand.

Understand the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking).

For instance, pyrazoline and pyrimidine (B1678525) derivatives synthesized from this compound have been subjected to molecular docking studies against targets like human topoisomerase II and dihydrofolate reductase (DHFR) to explore their potential as anticancer and antimicrobial agents, respectively. These simulations provide a rational basis for the observed biological activity and guide further optimization of the molecular structure to enhance potency and selectivity.

Table 4: Mentioned Compound Names

| Compound Name |

|---|

Theoretical Studies on Reaction Mechanisms and Pathways

While specific theoretical studies detailing the reaction mechanisms exclusively for this compound are not extensively documented in peer-reviewed literature, the primary route for its synthesis, the Friedel-Crafts acylation of 2,5-dimethylthiophene (B1293386), is a well-understood electrophilic aromatic substitution reaction. Computational methods, particularly Density Functional Theory (DFT), have been widely applied to elucidate the mechanisms of Friedel-Crafts acylations for various aromatic compounds, including thiophenes and their derivatives. nih.gov These theoretical studies provide a robust framework for understanding the reaction pathway leading to the formation of this compound.

The generally accepted mechanism, supported by computational models of similar reactions, involves several key steps:

Electrophilic Attack and Formation of the Sigma Complex: The electron-rich 2,5-dimethylthiophene ring acts as a nucleophile, attacking the electrophilic acylium ion. The methyl groups at positions 2 and 5 are activating and direct the incoming electrophile to the C3 position. This attack disrupts the aromaticity of the thiophene ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or Wheland intermediate (also referred to as a sigma complex). nih.gov Computational studies can model the structure and stability of this intermediate, confirming the positional selectivity (regioselectivity) of the acylation.

Deprotonation and Restoration of Aromaticity: In the final step, a weak base, typically the [AlCl₄]⁻ complex formed during the initial step, abstracts a proton from the C3 position of the sigma complex. This step restores the aromaticity of the thiophene ring, yielding the final product, this compound, and regenerating the Lewis acid catalyst (or a protonated form that subsequently reacts with the catalyst). nih.gov

In Silico Modeling of Biotransformation Pathways

In silico modeling plays a crucial role in predicting the metabolic fate of xenobiotics, including flavoring agents like this compound. Computational models, based on known metabolic pathways of related thiophene compounds, have been used to forecast its biotransformation.

The primary predicted metabolic pathway for this compound involves oxidative reactions mediated by cytochrome P450 (CYP) enzymes. The key theoretical biotransformation steps are:

S-oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation. In silico models predict that this leads to the formation of a reactive intermediate, this compound-S-oxide (a sulfoxide). This step is considered critical as it can lead to bioactivation, producing a more reactive molecule.

Further Oxidation: The sulfoxide (B87167) intermediate can potentially be further oxidized to a sulfone.

A significant finding from computational modeling is the impact of steric hindrance from the two methyl groups and the acetyl group on subsequent detoxification pathways. For many other thiophenes, reactive intermediates can be detoxified through conjugation with glutathione (B108866) (GSH) or by forming dimers. However, in silico analysis of this compound's structure suggests that the bulky substituents sterically hinder the approach of large molecules like GSH. This steric hindrance is predicted to make detoxification via GSH conjugation and dimerization unlikely. Consequently, the reactive sulfoxide intermediate may persist longer, increasing the potential for interaction with cellular macromolecules.

The predicted biotransformation pathway is summarized in the table below.

| Step | Reaction | Intermediate/Product | Computational Insight |

| 1 | S-oxidation (CYP-mediated) | This compound-S-oxide | Formation of a reactive sulfoxide intermediate. |

| 2a | Dimerization | Dimer | Unlikely due to steric hindrance from substituents. |

| 2b | GSH Conjugation | Glutathione conjugate | Unlikely due to steric hindrance from substituents. |

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational Structure-Activity Relationship (SAR) studies are essential for predicting the biological activity of chemicals based on their molecular structure, thereby reducing the need for extensive experimental testing. For this compound, computational approaches have been applied to understand its genotoxic potential.

One significant study developed several binary classification models to predict the genotoxicity of a large set of 140 thiophene derivatives, including this compound. nih.govacs.org In this research, genotoxicity was determined experimentally using the SOS Chromotest, and compounds were classified as genotoxic or non-genotoxic. The molecular structures were then characterized by a variety of numerical descriptors encoding their topological, geometric, electronic, and polar surface area properties.

Several machine learning and statistical methods were used to build the classification models:

Linear Discriminant Analysis (LDA): A statistical method to find a linear combination of features that characterizes or separates two or more classes of objects.

k-Nearest Neighbor (k-NN): A non-parametric classification method based on the closest training examples in the feature space.

Probabilistic Neural Network (PNN): A type of neural network used for classification problems.

These classifiers were combined with algorithms to select the most relevant molecular descriptors for predicting genotoxicity. The resulting models demonstrated good predictive accuracy. nih.govacs.org For instance, a consensus model incorporating all three classifiers correctly predicted the genotoxicity of 95% of the compounds in the prediction set. nih.gov The inclusion of this compound in the dataset for these models indicates that its structural features were computationally analyzed in relation to its genotoxic endpoint. The descriptors identified as important in these models relate to the molecule's shape, size, and electronic properties, which are critical in determining its interaction with biological systems, including DNA. acs.org

| Modeling Technique | Descriptor Types Used | Prediction Accuracy (Prediction Set) | Role |

| Linear Discriminant Analysis (LDA) | Topological, Geometric, Electronic, Polar Surface Area | 80% nih.govacs.org | Classifies compounds based on a linear combination of descriptors. |

| k-Nearest Neighbor (k-NN) | Topological, Geometric, Electronic, Polar Surface Area | 85% nih.govacs.org | Classifies compounds based on similarity to known examples. |

| Probabilistic Neural Network (PNN) | Topological, Geometric, Electronic, Polar Surface Area | 85% nih.govacs.org | A neural network approach to classify genotoxicity. |

| Consensus Model (LDA + k-NN + PNN) | Topological, Geometric, Electronic, Polar Surface Area | 95% nih.gov | Combines multiple models to improve prediction accuracy. |

These computational SAR studies provide valuable insights into why certain thiophene derivatives, like this compound, exhibit genotoxicity, linking specific structural and physicochemical properties to their biological activity.

Applications of 3 Acetyl 2,5 Dimethylthiophene in Materials Science

Additive Engineering in Perovskite Solar Cells

Perovskite solar cells (PSCs) are a promising photovoltaic technology, but their widespread adoption has been hindered by issues of defect-mediated charge recombination and long-term stability. Additive engineering, the incorporation of small amounts of specific compounds into the perovskite layer, has emerged as a key strategy to overcome these limitations. 3-Acetyl-2,5-dimethylthiophene (A-DMT) has been identified as a highly effective additive in this regard.

The quality of the perovskite crystal structure is paramount to the performance of a solar cell. This compound plays a critical role in controlling the crystallization process of the perovskite film. The carbonyl group in the A-DMT molecule interacts strongly with lead(II) iodide (PbI2), a precursor in the formation of the perovskite layer. This interaction leads to the formation of an intermediate product, which effectively slows down the crystallization rate. This controlled crystallization results in a perovskite film with improved morphology, characterized by larger grain sizes and fewer grain boundaries, which are often sites for charge recombination.

A study demonstrated that the incorporation of a mere 0.6% of this compound as an additive in MAPbI3 perovskite solar cells led to a significant enhancement in both power conversion efficiency (PCE) and stability. The modified solar cells exhibited a champion PCE of 19.03%, a notable increase from the 17.47% of the pristine cells. Furthermore, the stability of the devices was markedly improved, retaining 80% of their initial efficiency after 650 hours of storage under ambient conditions.

| Parameter | Pristine Perovskite Solar Cell | 0.6% A-DMT Modified Perovskite Solar Cell |

| Maximum Power Conversion Efficiency (PCE) | 17.47% | 19.03% |

| Stability (after 650h) | - | 80% of initial PCE |

Organic Semiconductor Applications

While the primary focus of research on this compound has been in perovskite solar cells, its inherent chemical structure as a substituted thiophene (B33073) suggests its potential as a building block for organic semiconductors. Thiophene and its derivatives are a cornerstone of organic electronics due to their excellent charge transport properties and chemical stability. The acetyl and methyl groups on the thiophene ring in this compound can be chemically modified to synthesize larger, more complex molecules with tailored electronic properties for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). However, direct applications of the unmodified compound as a primary semiconductor material are not yet widely documented in scientific literature.

Conducting Materials and Polymer Applications

The field of conducting polymers heavily relies on the polymerization of aromatic monomers, with polythiophenes being one of the most extensively studied classes of conducting polymers. The 2,5-dimethyl substitution on the thiophene ring of this compound could potentially be leveraged in polymerization reactions. However, the acetyl group at the 3-position might present steric hindrance or require specific polymerization strategies. To date, there is limited direct research on the synthesis of conducting polymers directly from this compound. The compound is more likely to be utilized as a precursor, where the acetyl group is first modified to facilitate polymerization and to tune the properties of the resulting polymer.

Role in Molecular Materials with Unique Electronic and Magnetic Properties

The versatility of this compound extends to its use as a ligand in the synthesis of coordination complexes with transition metals. The oxygen and sulfur atoms in the molecule can act as coordination sites for metal ions, leading to the formation of novel molecular materials. The electronic and magnetic properties of these materials are highly dependent on the nature of the metal ion and the coordination geometry. For instance, the synthesis of tellurium derivatives of this compound has been reported, suggesting the potential to create materials with interesting electronic properties. Furthermore, the compound has been used to synthesize palladium and platinum complexes. While the primary focus of such studies may not have been on their magnetic properties, the presence of transition metals opens up the possibility of designing molecular magnets or materials with unique magneto-optical properties. However, extensive research specifically detailing the unique electronic and magnetic properties of materials derived from this compound is still an emerging area.

Medicinal Chemistry and Biological Research of 3 Acetyl 2,5 Dimethylthiophene and Its Derivatives

Antimicrobial and Antifungal Activities

Derivatives of 3-Acetyl-2,5-dimethylthiophene have been investigated for their efficacy against a range of microbial pathogens. These studies often involve the synthesis of more complex molecules, such as thiosemicarbazones, which have demonstrated notable antimicrobial properties. dergipark.org.tr

While direct studies on the antibacterial activity of this compound are limited, research on its closely related derivatives highlights the potential of this chemical scaffold. For instance, a study on cyanoacetylated derivatives of 2-amino-4,5-dimethylthiophene, which shares the same dimethylthiophene core, demonstrated moderate to good antibacterial activity. rjpbcs.com

One of the most active compounds in this related series, 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide, exhibited significant zones of inhibition against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. rjpbcs.com The activity of this compound underscores the potential of the 4,5-dimethylthiophene moiety in antibacterial drug design. rjpbcs.com

Table 1: Antibacterial Activity of 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide rjpbcs.com

| Bacterial Strain | Zone of Inhibition (mm) at 200 µg |

| Escherichia coli | 18 |

| Staphylococcus aureus | 15 |

Standard drug: Streptomycin (Zone of inhibition = 20 mm for E. coli and 22 mm for S. aureus) rjpbcs.com

Thiosemicarbazone derivatives, which can be synthesized from this compound, are a class of compounds well-documented for their antibacterial properties. nih.govnih.gov The mechanism of action for thiosemicarbazones is thought to involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and ultimately, bacterial cell death. nih.gov